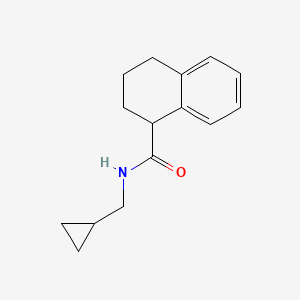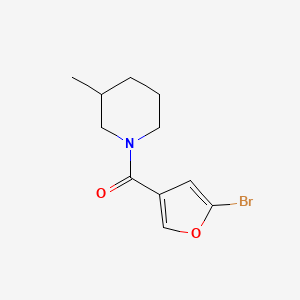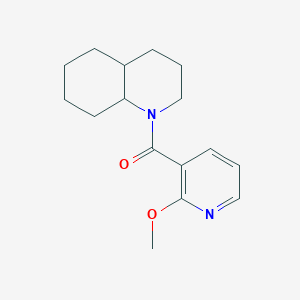
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone, also known as VU0650786, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of quinolone derivatives and has been synthesized using various methods. The purpose of
作用機序
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone acts as an allosteric modulator of the mGluR4 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Binding of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone to the receptor enhances its activity, leading to increased levels of cyclic AMP and calcium ions, which in turn activate downstream signaling pathways. This results in the neuroprotective, anti-inflammatory, and anti-tumor effects observed in preclinical studies.
Biochemical and Physiological Effects:
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been found to have a range of biochemical and physiological effects, including neuroprotection, anti-inflammatory effects, and anti-tumor effects. In animal models of Parkinson's disease, 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been shown to protect dopaminergic neurons from degeneration and improve motor function. In addition, 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been found to have anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. Furthermore, 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been shown to have anti-tumor effects in preclinical studies of breast cancer and glioblastoma.
実験室実験の利点と制限
One of the advantages of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone is its specificity for the mGluR4 receptor, which reduces the likelihood of off-target effects. In addition, 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone is its relatively short half-life, which may limit its clinical utility.
将来の方向性
There are several future directions for the study of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone. One area of interest is the potential use of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone in the treatment of Parkinson's disease, as well as other neurodegenerative disorders. Another area of interest is the development of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone as an anti-inflammatory and anti-tumor agent. In addition, further studies are needed to elucidate the mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone and to optimize its pharmacokinetic properties. Finally, the potential clinical utility of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone should be evaluated in human clinical trials.
合成法
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been synthesized using different methods, including the one-pot synthesis and the multi-step synthesis. The one-pot synthesis involves the reaction of 2-methoxypyridine-3-carbaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst. On the other hand, the multi-step synthesis involves the reaction of 2-methoxypyridine-3-carbaldehyde with 2-amino-1,2,3,4-tetrahydroquinoline, followed by cyclization of the resulting intermediate.
科学的研究の応用
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been extensively studied for its potential therapeutic applications. It has been found to act as an allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4) and has been shown to have neuroprotective effects in animal models of Parkinson's disease. In addition, 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone has been found to have anti-inflammatory and anti-tumor effects in preclinical studies.
特性
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-20-15-13(8-4-10-17-15)16(19)18-11-5-7-12-6-2-3-9-14(12)18/h4,8,10,12,14H,2-3,5-7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURPRKMNBXAOIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)


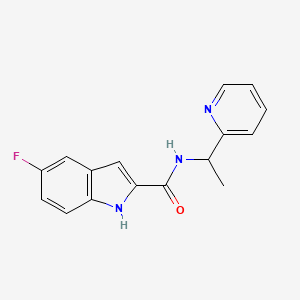
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)
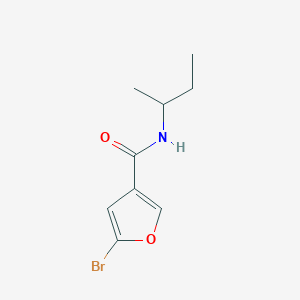

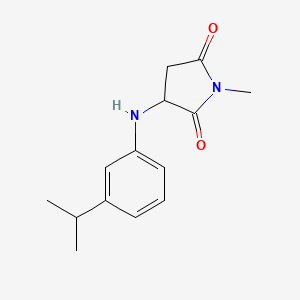
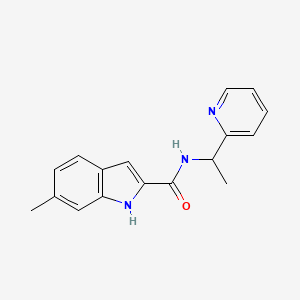
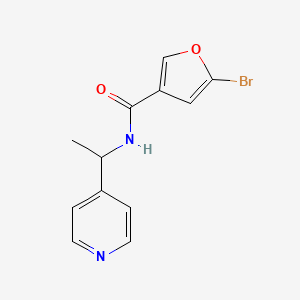
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-phenylbutan-1-one](/img/structure/B7494377.png)
![3-fluoro-N-[1-[5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]ethyl]benzamide](/img/structure/B7494380.png)
